molecular formula C11H15NO2 B3081759 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol CAS No. 111043-53-9

1-[(3-Methoxyphenyl)methyl]azetidin-3-ol

Cat. No.: B3081759
CAS No.: 111043-53-9
M. Wt: 193.24 g/mol
InChI Key: LIAITFIXWHCVOS-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol typically involves the reaction of 3-methoxybenzylamine with an appropriate azetidinone precursor. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with an azetidinone derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methoxyphenyl)methyl]azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the azetidine ring may produce a secondary amine .

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Methoxyphenyl)methyl]azetidin-3-ol is unique due to the combination of the azetidine ring and the methoxyphenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11-4-2-3-9(5-11)6-12-7-10(13)8-12/h2-5,10,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAITFIXWHCVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274178
Record name 1-[(3-Methoxyphenyl)methyl]-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111043-53-9
Record name 1-[(3-Methoxyphenyl)methyl]-3-azetidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111043-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Methoxyphenyl)methyl]-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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